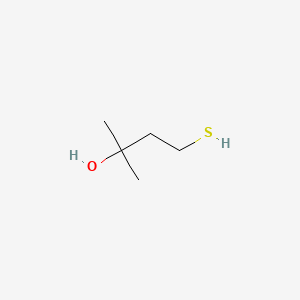![molecular formula C20H21NO B3382571 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 34025-58-6](/img/structure/B3382571.png)
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound with a unique structure that includes two phenyl groups and a nitrogen atom within a bicyclo[3.3.1]nonane framework. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Mécanisme D'action
Target of Action
The primary targets of 2,4-Diphenyl-3-azabicyclo[33It’s known that the compound and its derivatives have shown significantantifungal and antibacterial activities . This suggests that the compound likely interacts with targets that are crucial for the survival and proliferation of these microorganisms.
Mode of Action
The exact mode of action of 2,4-Diphenyl-3-azabicyclo[33It’s known that the compound’s biological activity depends mainly on thestereochemistry of the molecules . All reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety . This suggests that the compound’s interaction with its targets and any resulting changes are likely influenced by its specific molecular structure and conformation.
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Diphenyl-3-azabicyclo[33Given its antifungal and antibacterial activities, it can be inferred that the compound likely interferes with pathways essential for the growth and survival of these microorganisms .
Result of Action
The result of the action of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is manifested in its antifungal and antibacterial activities . Compounds with halo-substituents at ortho/para positions of the phenyl showed good antifungal profile against all tested organisms . Certain derivatives of the compound exhibit potent antibacterial activity against tested S. aureus, K. pneumoniae, S. typhii, E. coli, and β-H. streptococcus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,4-Diphenyl-3-azabicyclo[33It’s known that the biological activity of such compounds often depends on the nature and position of the substituents . For instance, compounds with halo-substituents at ortho/para positions of the phenyl showed good antifungal profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves a Mannich reaction, which is a three-component condensation reaction. The reaction involves cyclohexanone, benzaldehyde, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can modify the bicyclic structure or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxime derivatives, reduced bicyclic compounds, and substituted phenyl derivatives .
Applications De Recherche Scientifique
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound and its derivatives exhibit antifungal, antibacterial, and anti-inflammatory activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives: These compounds have similar structures but different substituents on the phenyl rings, leading to varied biological activities.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound has a benzyl group instead of phenyl groups, resulting in different chemical and biological properties
Uniqueness
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to its specific bicyclic structure and the presence of two phenyl groups, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
IUPAC Name |
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-16-12-7-13-17(20)19(15-10-5-2-6-11-15)21-18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19,21H,7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKOJSYQFMMPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC(C(C1)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320880 | |
| Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34025-58-6 | |
| Record name | NSC366062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one?
A1: this compound is characterized by a bicyclic ring system composed of two six-membered rings sharing a common nitrogen atom and a bridging methylene group. Two phenyl substituents occupy the 2 and 4 positions on the bicyclic framework. The molecule also features a ketone functional group at the 9 position. [, , ] (See references below)
Q2: How does the conformation of this compound vary in different states?
A2: Research suggests that the preferred conformation of this compound differs depending on its physical state. In the gas phase and CDCl3 solution, a CC-α conformation, with the N-H bond axial and both phenyl groups equatorial, is favored. [] Conversely, in the solid state, a CC-β conformation predominates, where the N-H bond occupies an equatorial position, facilitating intermolecular hydrogen bond formation within the crystal lattice. [, ]
Q3: Have any derivatives of this compound been synthesized and studied?
A3: Yes, various derivatives of this compound have been synthesized, including N-methyl derivatives, spirohydantoines, and thioketals. These modifications aim to explore the impact of structural changes on the compound's conformational preferences and potential biological activities. [, , ]
Q4: What computational chemistry methods have been employed to study this compound?
A4: Semiempirical quantum mechanical calculations, particularly at the AM1 level, have been utilized in conjunction with 1H-NMR spectroscopy to investigate the conformational preferences of this compound and its derivatives. [] Additionally, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to explore the electronic structure and properties of related derivatives, such as this compound O-benzyloxime. []
Q5: Has the biological activity of this compound or its derivatives been investigated?
A5: While the provided abstracts don't delve into specific biological activities, one study mentions investigating the biological activity of metal complexes derived from a Schiff-base ligand synthesized using this compound as a starting material. [] This suggests an interest in exploring potential applications in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



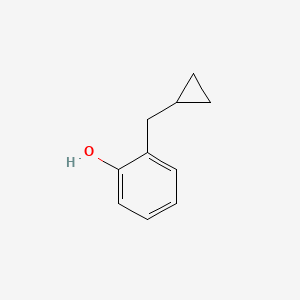
![[amino(2-chloroethyl)phosphoryl]amine](/img/structure/B3382503.png)
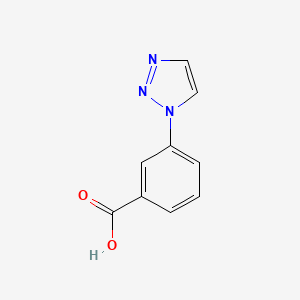
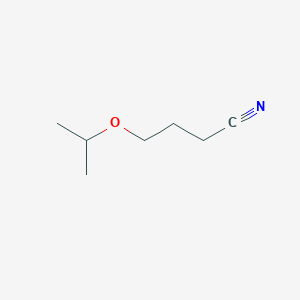
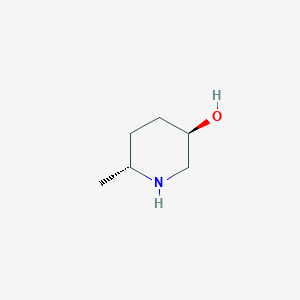

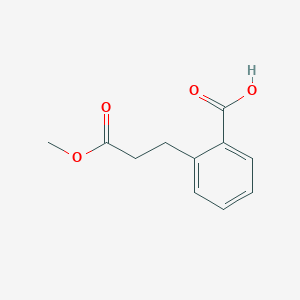

![[1-(Methoxymethyl)cyclopropyl]methanol](/img/structure/B3382554.png)
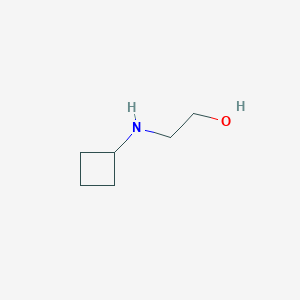
![[2-(Trifluoromethyl)phenyl]glycolic acid](/img/structure/B3382561.png)
